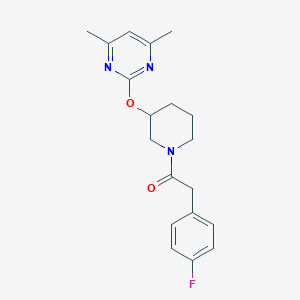
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone (commonly referred to as DMPOPE) is a chemical compound with potential applications in medicinal chemistry.
- It has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.
Synthesis Analysis
- Derivatives of dimethylpyrimidin play a crucial role in synthesizing novel heterocyclic compounds.
- For example, derivatives have been used to synthesize new pyrimidine, pyrazole, and pyridine derivatives, showcasing their versatility in chemical synthesis1.
- Related compounds like 4,6-dimethylpyrimidin-2-ylmethanol have been synthesized through reduction processes and used in piperidinolysis and hydrolysis studies1.
Molecular Structure Analysis
- Unfortunately, I don’t have access to the molecular structure of this specific compound from the provided information.
Chemical Reactions Analysis
- No specific chemical reactions are mentioned for this compound in the available data.
Physical And Chemical Properties Analysis
- Unfortunately, I don’t have access to specific physical and chemical properties for this compound from the provided information.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds related to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone have been synthesized under microwave irradiation, showing potential antibacterial activities. These syntheses involve condensations and cyclizations that yield compounds with specified substituents, demonstrating their relevance in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic Studies and Docking Studies
Research on compounds with similar structures has included the synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies, and docking studies to elucidate their pharmacokinetics nature for potential biological applications. These studies provide insights into the molecular interactions and stability of the compounds, suggesting their utility in therapeutic contexts (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antileukemic Activity
Novel derivatives have been evaluated for their antileukemic activity, showing promising results against human leukemic cell lines. This indicates the potential of these compounds in cancer research and therapy (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, & Raghavan, 2012).
Antifungal Activities
The antifungal activities of diarylthiazole compounds, structurally related to the target compound, against phytopathogenic fungi have been assessed. These studies have identified compounds with excellent fungicidal activities, suggesting their use in agriculture to control plant diseases (Nam, Lee, Kim, Chung, & Choi, 2012).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. These studies highlight the potential of these compounds in industrial applications to protect metals from corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Safety And Hazards
- As this compound is intended for research use only, safety and hazards information would depend on further studies and specific applications.
Orientations Futures
- Further research is needed to explore its potential applications in medicinal chemistry, including its biological activity and therapeutic effects.
Please note that the details provided are based on the available information, and further investigation would be necessary to fully understand the compound’s properties and potential applications. If you have any additional questions or need further clarification, feel free to ask! 😊
Propriétés
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-13-10-14(2)22-19(21-13)25-17-4-3-9-23(12-17)18(24)11-15-5-7-16(20)8-6-15/h5-8,10,17H,3-4,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPNXKJUZOHFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-cyclohexylacetic acid](/img/structure/B2802371.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)
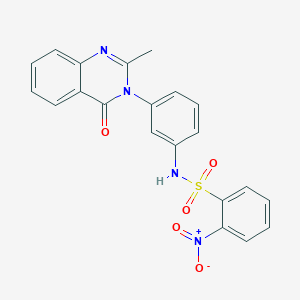
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2802377.png)
![5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2802378.png)
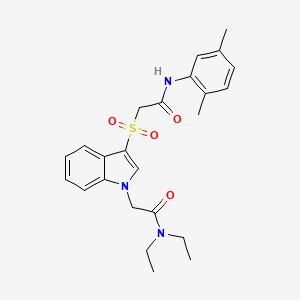
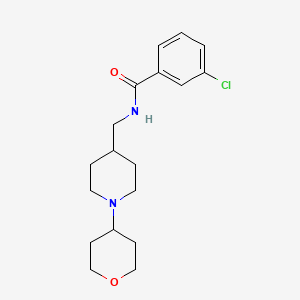
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2802383.png)
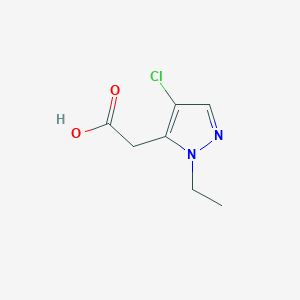
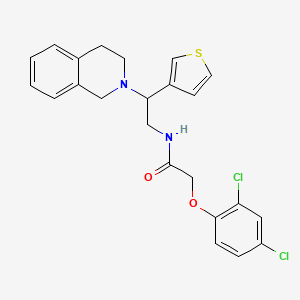
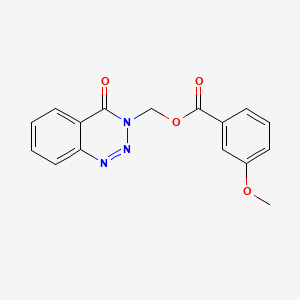
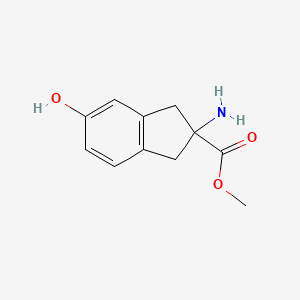
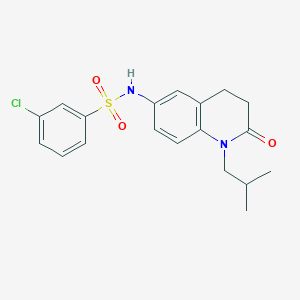
![3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2802393.png)